molecular formula C6H3Cl3F2O2S B14055486 2-Chloro-4,5-difluorobenzen sulphonyl chloride

2-Chloro-4,5-difluorobenzen sulphonyl chloride

Cat. No.: B14055486
M. Wt: 283.5 g/mol
InChI Key: HSXHZXZDHQZXBP-UHFFFAOYSA-N
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Description

2-Chloro-4,5-difluorobenzen sulphonyl chloride is a versatile chemical compound widely used in the pharmaceutical industry. It serves as a crucial reagent in the synthesis of sulfonamide drugs. The compound’s molecular formula is C6H2Cl2F2O2S, and it has a molecular weight of 247.05 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5-difluorobenzen sulphonyl chloride typically involves the chlorination and fluorination of benzene derivatives. The reaction conditions often require the presence of a sulfonyl chloride group to achieve the desired product. Specific details on the synthetic routes and reaction conditions are proprietary to industrial manufacturers and are not widely disclosed in public literature.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. These methods are optimized for cost-effectiveness and efficiency, often utilizing advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-difluorobenzen sulphonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: Commonly reacts with nucleophiles to form sulfonamide derivatives.

    Oxidation and Reduction Reactions: Can participate in redox reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines, which react with the sulfonyl chloride group to form sulfonamides.

    Oxidizing Agents: Used in oxidation reactions to modify the compound’s structure.

Major Products Formed

The primary products formed from these reactions are sulfonamide derivatives, which are essential in pharmaceutical applications.

Scientific Research Applications

2-Chloro-4,5-difluorobenzen sulphonyl chloride is extensively used in scientific research across various fields:

    Chemistry: As a reagent in organic synthesis.

    Biology: In the study of enzyme inhibitors and protein interactions.

    Medicine: For the development of sulfonamide drugs used to treat bacterial infections.

    Industry: In the production of advanced materials and chemicals.

Mechanism of Action

The compound exerts its effects primarily through the sulfonyl chloride group, which can react with nucleophiles to form stable sulfonamide bonds. These reactions are crucial in the inhibition of bacterial enzymes, making the compound valuable in antibiotic development.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorobenzenesulphonyl chloride
  • 2-Chloro-4,5-difluorobenzenesulfonyl chloride

Uniqueness

2-Chloro-4,5-difluorobenzen sulphonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized sulfonamide drugs.

Properties

Molecular Formula

C6H3Cl3F2O2S

Molecular Weight

283.5 g/mol

IUPAC Name

4-chloro-1,2-difluorobenzene;sulfuryl dichloride

InChI

InChI=1S/C6H3ClF2.Cl2O2S/c7-4-1-2-5(8)6(9)3-4;1-5(2,3)4/h1-3H;

InChI Key

HSXHZXZDHQZXBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)F.O=S(=O)(Cl)Cl

Origin of Product

United States

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